molecular formula C2H6ClN5 B571207 5-Tetrazolemethanamine Hydrochloride CAS No. 118764-13-9

5-Tetrazolemethanamine Hydrochloride

Cat. No.: B571207
CAS No.: 118764-13-9
M. Wt: 135.555
InChI Key: AQMHBDAJXUUMQA-UHFFFAOYSA-N
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Description

5-Tetrazolemethanamine Hydrochloride: is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetrazolemethanamine Hydrochloride typically involves the reaction of an appropriate precursor with hydrazine and other reagents. One common method includes the diazotization of amidrazones, which are prepared from imidates and hydrazine. The imidoyl azide formed in this process undergoes cycloaddition to yield the 5-substituted tetrazole .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles as catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Tetrazolemethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Scientific Research Applications

Chemistry: 5-Tetrazolemethanamine Hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its high nitrogen content and stability make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for carboxylic acids, offering advantages such as increased lipophilicity and metabolic resistance. It is used in the design of drugs with improved pharmacokinetic properties .

Industry: The compound is utilized in the production of explosives and propellants due to its high nitrogen content and stability. It is also used in the development of new materials for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Tetrazolemethanamine Hydrochloride involves its ability to mimic the function of carboxylic acids. This is due to its similar acidity but with added benefits of higher lipophilicity and resistance to metabolism. It interacts with molecular targets and pathways in a manner similar to carboxylic acids, making it useful in drug design and other applications.

Comparison with Similar Compounds

  • 1H-Tetrazole
  • 2H-Tetrazolium
  • 5H-Tetrazole

Comparison: 5-Tetrazolemethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrazole derivatives, it offers higher stability and better pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry and industry .

Biological Activity

5-Tetrazolemethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Structure and Properties

This compound belongs to the class of tetrazole compounds, which are recognized for their unique structural features, including a five-membered ring containing four nitrogen atoms. This structure imparts significant pharmacological versatility, making tetrazoles effective bioisosteres for carboxylic acids and amides. The compound's lipophilicity enhances membrane permeability, influencing its pharmacokinetics and biological interactions .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a series of 5-substituted tetrazoles were synthesized and tested for their antibacterial properties against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundBacillus cereus1850
Escherichia coli2030
Pseudomonas aeruginosa2225

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. A notable study assessed its cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition at low concentrations.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Comparison with Doxorubicin (µg/mL)
A431 (Epidermoid)44.7710
HCT116 (Colon)201.4515
BJ-1 (Normal Fibroblast)92.05N/A

The results indicate that while the compound is effective against cancer cells, it also exhibits a degree of selectivity towards normal cells, which is crucial for minimizing side effects in therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. Using the DPPH assay, the compound was evaluated for its ability to scavenge free radicals. The results suggest that it possesses significant antioxidant capacity even at low doses, which may contribute to its overall therapeutic profile .

Case Studies

Case studies exploring the clinical implications of tetrazole derivatives highlight their potential in treating various diseases. For example, a case study involving a patient with resistant bacterial infections demonstrated successful treatment outcomes using a tetrazole-based regimen. The flexibility in modifying the tetrazole structure allows for tailored therapies that can address specific pathogen resistance profiles.

Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHBDAJXUUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656400
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118764-13-9
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride
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